2-[(4-chlorophenyl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide features a thiazolidinone core fused with a sulfanylacetamide group and a 4-chlorophenyl substituent. This structure is characteristic of bioactive molecules targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (AChE/BChE) . The thiazolidinone moiety is known for its conformational flexibility, enabling interactions with enzyme active sites, while the 4-chlorophenyl group enhances lipophilicity and binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-7-1-3-8(4-2-7)17-5-9(15)13-11-14-10(16)6-18-11/h1-4H,5-6H2,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGXROOALUOPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)CSC2=CC=C(C=C2)Cl)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-chlorothiophenol with 2-bromoacetylthiazole under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide have been evaluated for their effects on various cancer cell lines.
Case Study:
A study conducted on thiazole derivatives showed that they could inhibit the proliferation of cancer cells by inducing apoptosis. The compound under review demonstrated an IC50 value of approximately 15 µM against the MCF7 breast cancer cell line, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazoles are known to possess broad-spectrum antibacterial and antifungal activities.
Case Study:
In a laboratory setting, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Key Differences : Replaces the sulfanyl group with a pyrazolyl-thiazole system and introduces a nitro group on the phenyl ring.
N-(4-Chlorophenyl)-2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)acetamide
- Key Differences : Incorporates a dioxoisoindoline group instead of the sulfanyl linkage.
Analogues with Heterocyclic Modifications
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
- Key Differences: Replaces the thiazolidinone with a triazole ring and adds a dimethylamino group.
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
- Key Differences : Features an ethoxyphenyl group and a free thiol (-SH) on the thiazole.
- Impact : The ethoxy group may reduce steric hindrance, facilitating enzyme access, while the thiol could act as a redox-active moiety, influencing antioxidant properties .
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide , often referred to as a thiazole derivative, has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 359.83 g/mol . The structure includes a thiazole ring which is known for its diverse biological activities. The presence of the 4-chlorophenyl group is significant as chlorinated phenyl rings are often associated with enhanced biological activity due to their electronic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to This compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: A549 Lung Adenocarcinoma Model
In a study evaluating various thiazole derivatives against A549 human lung adenocarcinoma cells, it was found that:
- Compounds with 4-chlorophenyl substitutions exhibited reduced cell viability, indicating potent anticancer activity.
- Specifically, one derivative with a similar structure reduced A549 cell viability to 64% at a concentration of 100 µM , showcasing significant cytotoxic effects compared to controls like cisplatin .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are also noteworthy. The compound was tested against several multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus.
Findings on Antimicrobial Efficacy
In vitro studies revealed:
- The compound demonstrated comparable antimicrobial activity to standard antibiotics such as norfloxacin.
- Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like chlorine enhances antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- The presence of electronegative substituents (e.g., chlorine) at specific positions on the phenyl ring significantly enhances both anticancer and antimicrobial activities.
- Modifications in the thiazole ring can lead to variations in potency, emphasizing the importance of molecular design in drug development .
Data Summary Table
| Biological Activity | Tested Compounds | IC50 Values | Remarks |
|---|---|---|---|
| Anticancer | 2-(Chlorophenyl) | 64 µM | Reduced A549 viability |
| Antimicrobial | Various Thiazoles | Comparable to Norfloxacin | Effective against MDR strains |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(4-chlorophenyl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between 2-chloroacetamide derivatives and thiol-containing intermediates (e.g., 4-chlorobenzenethiol). Key steps include:
- Reaction optimization : Use anhydrous solvents (e.g., DMF or THF) under inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., sulfanyl linkage at δ 3.8–4.2 ppm for SCH₂ and thiazolone carbonyl at δ 170–175 ppm) .
- Infrared Spectroscopy (IR) : Confirm key functional groups (C=O stretch at ~1680 cm⁻¹ for the thiazolone ring and N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What are standard protocols for initial biological activity screening?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer evaluation : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Temperature control : Maintain 60–70°C during thiol-acetamide coupling to suppress disulfide formation .
- Catalytic additives : Use triethylamine (1.2 eq) to neutralize HCl byproducts and accelerate reaction kinetics .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur intermediates .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) to rule out variability .
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Comparative SAR : Test structurally similar analogs (e.g., varying chlorophenyl or thiazolone substituents) to isolate activity-contributing groups .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Heterocycle modification : Substitute the thiazolone ring with oxadiazole or triazole moieties to evaluate ring flexibility’s impact on target binding .
Q. What computational approaches predict biological targets or mechanisms of action?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or EGFR kinase (PDB IDs: 5KIR, 1M17). Focus on hydrogen bonding with the thiazolone carbonyl and hydrophobic contacts with the chlorophenyl group .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the sulfanyl group) using Schrödinger’s Phase .
Q. How can metabolic stability and degradation pathways be investigated?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Identify metabolites (e.g., sulfoxide derivatives) using MS/MS fragmentation .
- pH stability tests : Expose the compound to simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to assess hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
